

# Application Notes and Protocols for Lead-206 Measurement using MC-ICP-MS

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## Compound of Interest

Compound Name: Lead-206

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This document provides detailed application notes and protocols for the accurate and precise measurement of **Lead-206** ( $^{206}\text{Pb}$ ) and other lead isotopes using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). These techniques are crucial in various fields, including geochemistry, environmental science, archaeology, and pharmaceutical development, for applications such as provenancing, dating, and impurity analysis.

## Introduction to MC-ICP-MS for Lead Isotope Analysis

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful analytical technique for high-precision isotope ratio measurements.[1][2][3][4] An inductively coupled argon plasma serves as a highly efficient ion source, and the resulting ions are separated based on their mass-to-charge ratio by a double-focusing mass spectrometer before being simultaneously detected by an array of Faraday cups.[5] This simultaneous detection minimizes the effects of plasma instability and allows for extremely precise and accurate isotope ratio measurements.

Compared to traditional methods like Thermal Ionization Mass Spectrometry (TIMS), MC-ICP-MS offers advantages such as simpler sample preparation and faster analysis times, while achieving comparable precision of less than 100 ppm.[5] However, obtaining highly accurate data requires careful correction for instrumental mass bias.[1][2][3][4]

## Experimental Protocols

### Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. The primary goals are to efficiently extract and purify lead while minimizing contamination and analyte loss.

#### Protocol 2.1.1: Acid Digestion for Organic and Geological Matrices (e.g., Peat, Soil)

This protocol is adapted from methods developed for peat and other complex matrices.[\[6\]](#)

- Ashing (for highly organic samples):
  - Dry ash the sample in a muffle furnace. A typical procedure involves heating at a controlled temperature to remove the organic matrix.
- Microwave Acid Digestion:
  - Weigh an appropriate amount of the ashed or dried sample (e.g., 50 mg) into a clean microwave digestion vessel.
  - Add a mixture of high-purity acids. An optimal mixture for peat ash has been found to be 6 ml of  $\text{HNO}_3$ , 4 ml of  $\text{H}_2\text{O}$ , and 0.16 ml of  $\text{HF}$ .[\[6\]](#)
  - Microwave digest the sample using a programmed temperature ramp to ensure complete dissolution.
- Evaporation and Re-dissolution:
  - After digestion, carefully evaporate the acid mixture to near dryness on a hotplate.
  - Re-dissolve the residue in a dilute acid, typically 2%  $\text{HNO}_3$ , to prepare for analysis.

#### Protocol 2.1.2: Co-precipitation for Aqueous Matrices (e.g., Seawater)

This method is effective for pre-concentrating lead from large volumes of saline water.[\[7\]](#)

- Sample Pre-treatment:

- Transfer a measured volume of the water sample (e.g., 0.2-2 L) to a clean LDPE bottle.
- Add 1 mL of 0.01 M  $\text{H}_2\text{O}_2$  per 1 L of seawater and let it stand for 24 hours.
- Add a buffer solution (e.g., 2 mL of 5 M  $\text{NH}_4\text{Ac}$  per 1 L) and adjust the pH to  $4.8 \pm 0.2$  with purified aqueous  $\text{NH}_3$ .<sup>[7]</sup>
- Co-precipitation:
  - Induce the precipitation of  $\text{Mg}(\text{OH})_2$  by increasing the pH. The natural  $\text{Mg}^{2+}$  in seawater will precipitate, co-precipitating the lead.
- Separation and Purification:
  - Separate the precipitate by centrifugation.
  - Wash the precipitate with deionized water.
  - Dissolve the precipitate in an appropriate acid mixture for subsequent anion-exchange chromatography to purify the lead.<sup>[7]</sup>

#### Protocol 2.1.3: Ion Exchange Chromatography for Lead Purification

For many sample types, especially those with complex matrices, an ion exchange step is necessary to separate lead from interfering elements.

- Column Preparation:
  - Use a suitable anion exchange resin (e.g., Sr resin) conditioned with the appropriate acid.
- Sample Loading and Elution:
  - Load the dissolved sample solution onto the column.
  - Wash the column with specific acids (e.g.,  $\text{HNO}_3$ ) to remove matrix elements.
  - Elute the purified lead fraction with a different acid or concentration. A new 3-step sequential separation for Sr, Nd, and Pb from silicate samples has been developed for high throughput.<sup>[8]</sup>

## MC-ICP-MS Instrumentation and Analysis

### 2.2.1. Instrument Setup

Typical instrumental parameters for lead isotope analysis on an MC-ICP-MS are summarized in the table below. These may vary depending on the specific instrument and application.

Parameter	Typical Setting
RF Power	~1300 W[9]
Nebulizer	Micromist cross-flow[7]
Sample Uptake Rate	~140 $\mu\text{L min}^{-1}$ [7]
Sample Introduction	Desolvation system (e.g., DSN-100)[7]
Detector Array	Faraday cups with $10^{11} \Omega$ or $10^{12} \Omega$ resistors[7]
Monitored Isotopes	$^{201}\text{Hg}$ , $^{202}\text{Hg}$ , $^{203}\text{Tl}$ , $^{204}\text{Pb}+^{204}\text{Hg}$ , $^{205}\text{Tl}$ , $^{206}\text{Pb}$ , $^{207}\text{Pb}$ , $^{208}\text{Pb}$ [7]

### 2.2.2. Mass Bias Correction

Instrumental mass bias, which causes a preferential transmission of heavier isotopes, must be corrected for accurate isotope ratio measurements.[5]

- **Thallium (Tl) Normalization:** This is a common method where a known concentration of a thallium standard (e.g., NIST SRM 997) is added to the sample.[4][7] The measured  $^{205}\text{Tl}/^{203}\text{Tl}$  ratio is used to calculate a mass bias correction factor, which is then applied to the measured lead isotope ratios. The accuracy of this method depends on the precise determination of the  $^{205}\text{Tl}/^{203}\text{Tl}$  value in the Tl standard.[10]
- **Double-Spike Method:** This is considered the most robust method for mass bias correction.[7] It involves adding a "double spike" – a solution enriched in two lead isotopes (e.g.,  $^{207}\text{Pb}$  and  $^{204}\text{Pb}$ ) – to the sample. The measurement of both the spiked and unspiked sample allows for a more accurate correction of instrumental mass fractionation.[7][8]

### 2.2.3. Data Acquisition

- **Background Measurement:** Before each sample analysis, a background measurement is performed with the ion beam deflected to determine the on-peak background.[5]
- **Sample Measurement:** Data is typically collected in multiple blocks, with each block consisting of several measurements of a specific duration (e.g., 3 blocks of 15 measurements with 10-second signal integration per measurement).[5]
- **Interference Correction:** An isobaric interference of  $^{204}\text{Hg}$  on  $^{204}\text{Pb}$  is a known issue. This is corrected by monitoring another mercury isotope, typically  $^{202}\text{Hg}$ , and subtracting the calculated contribution of  $^{204}\text{Hg}$ . [5][11]

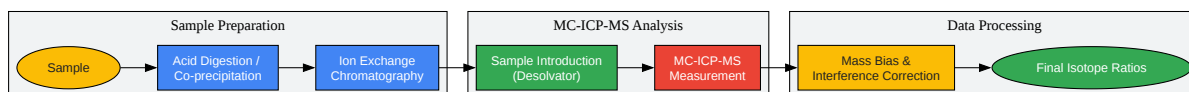
## Data Presentation

The performance of MC-ICP-MS methods for lead isotope analysis can be summarized by their precision and accuracy, which are often evaluated using standard reference materials like NIST SRM 981.

Method	Precision (RSD) for $^{206}\text{Pb}/^{204}\text{Pb}$	Notes
Dry Ashing/Microwave Digestion	<0.09% (method reproducibility)[6]	Applied to peat samples.[6]
TI-Normalization	$\pm 0.016\%$ (long-term reproducibility)[10]	High-precision method.[10]
Double-Spike MC-ICP-MS	0.007% (for 20 ng/ml solution) [8]	Highly precise method, consumes ~4 ng of Pb per analysis.[8]
Laser Ablation MC-ICP-MS	<0.8% (internal precision for ratios involving $^{204}\text{Pb}$ )[11][12]	Suitable for in-situ analysis of solid samples.[11][12][13]

## Visualizations

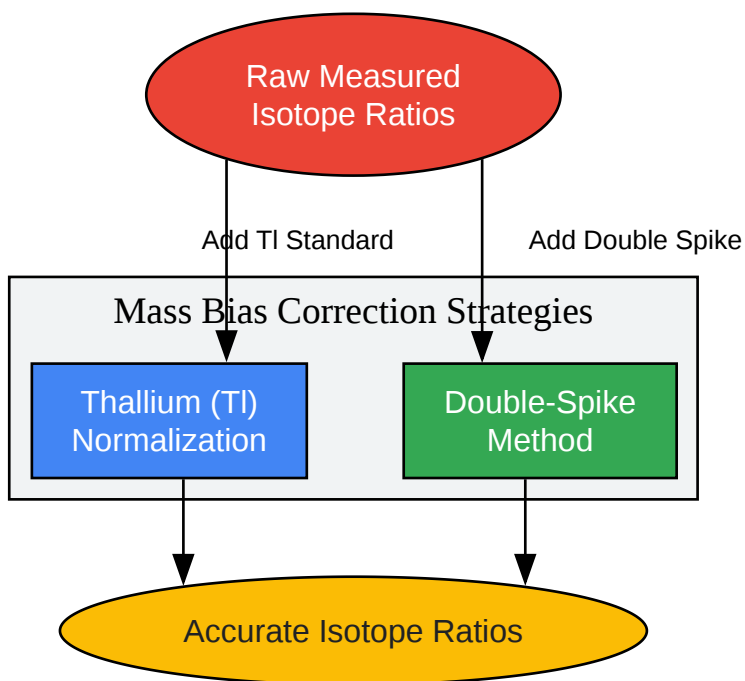
### Experimental Workflow for Lead Isotope Analysis



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Caption: General experimental workflow for lead isotope analysis by MC-ICP-MS.

## Logical Relationship of Mass Bias Correction Methods



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Caption: Common strategies for mass bias correction in lead isotope analysis.

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